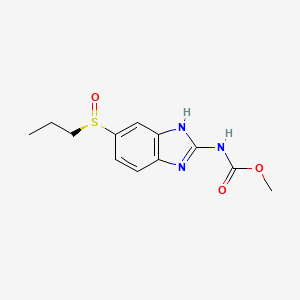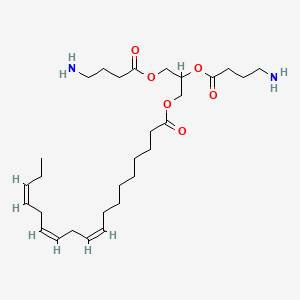
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and ester linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid with 2,3-bis(4-amino-1-oxobutoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines.
科学的研究の応用
Chemistry
In chemistry, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of polyunsaturated fatty acids on cellular processes. Its ester linkage to amino groups makes it a potential candidate for drug delivery systems, where it can be used to transport bioactive molecules into cells.
Medicine
In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. Researchers are investigating its use in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the formulation of specialty polymers and coatings, where its unique chemical properties can enhance the performance of the final product.
作用機序
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino groups can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid methyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid ethyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid propyl ester
Uniqueness
Compared to its similar compounds, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to the presence of two amino groups attached to the ester moiety. This structural feature allows for additional chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C29H50N2O6 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3-,7-6-,10-9- |
InChIキー |
CCQMJKWWIQLJHP-PDBXOOCHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
同義語 |
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled LBAPT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


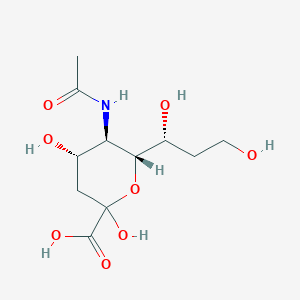
![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)
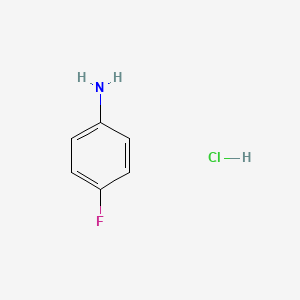

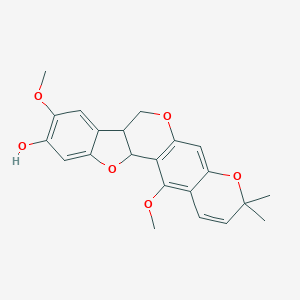
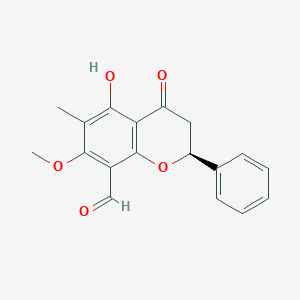
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)

